L-Methionylglycine

Description

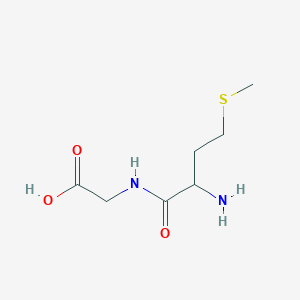

Methionylglycine (Met-Gly) is a dipeptide composed of methionine (Met) and glycine (Gly) linked via a peptide bond. Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of 230.26 g/mol . This combination confers unique chemical properties, such as sulfur-mediated reactivity and flexibility due to glycine’s minimal steric hindrance. Met-Gly is studied in contexts ranging from prebiotic chemistry to metal coordination, with applications in peptide synthesis and biochemical research .

Properties

IUPAC Name |

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOHLNCNYLGICT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020087 | |

| Record name | L-Methionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Savoury meaty with cheesy notes aroma | |

| Record name | L-Methionylglycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Practically insoluble (in ethanol) | |

| Record name | L-Methionylglycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14486-03-4 | |

| Record name | L-Methionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-methionylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-METHIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T872MM2E20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Polymerization Procedure

- Dissolve about 35g of Met-NCA into 50ml of ethyl alcohol.

- Very slowly add the ethanol/Met-NCA solution to 50-200ml (preferably 100ml) of water.

- Maintain the pH at approximately 6.5 with 1-N aqueous sodium hydroxide. pH control is essential to prevent hydrolysis of the Met-NCA, which can occur at a pH above 8 or below 5.

- Carry out the polymerization reaction at room temperature (25°C), ensuring sufficient agitation to achieve optimal polymerization. The reaction proceeds vigorously with the generation of \$$CO_2\$$ and foam.

- The poly-L-methionine will form a white precipitate in the reaction mixture.

- Once \$$CO_2\$$ evolution ceases (about one hour), the polymerization reaction is complete.

- Centrifuge or filter the poly-L-methionine precipitate and wash it three times with water, then lyophilize to dryness. These washing steps remove methionine and di- and tripeptide materials, as peptides and polymers of four or more amino acids in chain length are essentially water-insoluble.

- The yield of poly-L-methionine is approximately 50% (based on Met-NCA). Unreacted methionine and water-soluble peptides can be recycled into the process.

Detailed Procedure for Ac-MEEPD-OH Synthesis

- Synthesize tBu)-Glu(tBu)-Pro-Asp(tBu)-CTC resin on a 0.1 mmol scale.

- Carry out cleavage and total deprotection using the best-performing cleavage conditions (TFA/An/TMSCl/Me2S /0.1% PPh3).

- Precipitate the peptide using chilled ether, followed by centrifugation and decantation of the ether mixture.

- Dissolve the dried crude product in water and lyophilize.

- Dissolve the lyophilized peptide in 10 mL of 5% acetic acid solution and heat in a water bath at 40 °C.

- Monitor the conversion of Ac-M(tBu)EEPD-OH into Ac-MEEPD-OH by taking samples (5 μL of the solution) at different times, diluting with \$$H_2O\$$ (45 μL), and injecting into the LC–MS.

Comparative Analysis of Cleavage Conditions

The tables below show the effect of different cleavage conditions on the yield of Ac-MEEPD-OH and the formation of side products Ac-M(tBu)- and Ac-M(O)-.

| Cleavage Conditions | No. | t (h) | T (°C) | Ac-MEEPD-OH | Ac-M(tBu)- | Ac-M(O)- |

|---|---|---|---|---|---|---|

| TFA/TIS/\$$H_2O\$$ 95:2.5:2.5 | 1 | 1 | 25 | 74.8 | 23.6 | 1.6 |

| 2 | 0.5 | 25 | 86.8 | 11.4 | 1.8 | |

| 3 | 2 | 25 | 71.7 | 26.0 | 2.3 | |

| 4 | 1 | 40 | 26.2 | 71.9 | 1.9 | |

| 5 | 1 | 60 | 85.9 | 12.4 | 1.7 |

\$$^{a}\$$ With respect to the target peptide.

| No. | Cleavage Conditions | Ac-MEEPD-OH | Ac-M(tBu)- | Ac-M(O)- |

|---|---|---|---|---|

| 1 | TFA/TIS/\$$H_2O\$$ (95:2.5:2.5) RT, 1 h | 74.8 | 23.60 | 1.6 |

| 2 | TFA/An 1 (95:5) RT, 1 h | 78.03 | 20.20 | 1.77 |

| 3 | TFA/An/\$$H_2O\$$ (95:2.5:2.5) RT, 1 h | 77.92 | 20.98 | 1.10 |

| 4 | TFA/An/TIS (95:2.5:2.5) RT, 1 h | 79.50 | 18.98 | 1.52 |

| 5 | TFA/TMSCl (95:5) RT, 1 h | 80.70 | 18.12 | 1.18 |

| 6 | TFA/An/TMSCl (95:2.5:2.5) RT, 1 h | 87.64 | 11.47 | 0.89 |

| 7 | TFA/An/TMSCl/TIS (85:5:5:5) RT, 1 h | 88.54 | 10.99 | 0.48 |

| 8 | TFA/An/TMSCl/Me2S (85:5:5:5) RT, 1 h | 93.14 | 6.72 | 0.14 |

| 9 | TFA/An/TMSCl/TIS/Me2S (85:5:5:5) RT, 1 h | 93.76 | 5.81 | 0.43 |

| 10 | TFA/An/TMSCl/TIS/0.1% PPh3 (85:5:5:5) RT, 1 h | 88.92 | 10.20 | 0.88 |

| 11 | TFA/An/TMSCl/Me2S /0.1% PPh3 (85:5:5:5) RT, 1 h | 94.58 | 5.42 | 0 |

| 12 | TFA/An/TMSCl/TIS/Me2S/0.1% PPh3 (80:5:5:5:5) RT, 1 h | 93.43 | 6.57 | 0 |

Chemical Reactions Analysis

Types of Reactions

L-Methionylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Catalyzed by metal complexes like palladium(II) or platinum(II) in aqueous solutions at acidic pH.

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Hydrolysis: Produces methionine and glycine.

Oxidation: Produces methionine sulfoxide or methionine sulfone.

Scientific Research Applications

Methionyl-Glycine is a dipeptide composed of methionine and glycine, resulting from protein digestion or catabolism . It has the molecular formula and is also known as Met-Gly . While some dipeptides exhibit physiological or cell-signaling effects, most act as short-lived intermediates in amino acid degradation pathways .

Scientific Research Applications

Methionyl-glycine, as a simple dipeptide, has found applications in various scientific research fields.

Abiotic Oligomerization Studies:

- Methionyl-glycine forms during the abiotic oligomerization of amino acids, a process that may have led to the creation of primordial, protein-like biological catalysts on early Earth .

- Studies simulating peptide formation, including glycine, alanine, and valine, have shown that under high pressure (150 MPa) and high temperature (175 °C), methionyl-glycine can be formed .

- The presence of water and increased pH levels accelerate the oligomerization reaction rate of methionine, enhancing the formation of peptides composed of multiple amino acids .

Hydrolysis of Peptides:

- Methionine-containing peptides, including methionyl-glycine, are subject to hydrolysis, a process studied using dinuclear diazine-bridged Pt(II) complexes .

- These complexes promote the cleavage of amide bonds in methionine-containing peptides, with pyrazine-bridged dinuclear Pt(II) ions demonstrating higher catalytic activity compared to mononuclear complexes .

Spectroscopic and Structural Analysis:

- Solid-state linear polarized IR (IR-LD) spectroscopy can characterize the structure of l-methionyl-glycine .

- Quantum chemical ab initio calculations and vibrational analysis support experimental data obtained from IR-LD spectroscopy .

- 1H and 13C nuclear magnetic resonance (NMR) data, mass spectrometry (ESI-MS and FAB-MS), thermogravimetry (TGV), and differential scanning calorimetry (DSC) are employed in the structural analysis of methionyl-glycine .

Oxidation Studies:

- Methionine-containing peptides are prone to oxidation, which can cause damaging effects such as Alzheimer’s or prion disease .

- The oxidation of methionine in peptides is investigated using radiolytic and photolytic methods to understand the transient species and stable products formed .

- The position of methionine within the peptide sequence influences the mechanism of oxidation, with Met-Gly showing different oxidation behaviors compared to Gly-Met .

Antimicrobial Activity:

- Methionylglycine extension has been explored to enhance the antimicrobial activity of silkworm cecropin B against Pseudomonas aeruginosa .

Absorption Studies:

- This compound absorption is higher in omasal epithelial tissue compared to ruminal epithelial tissue, suggesting a greater ability to absorb both free and peptide-bound amino acids .

Metabolite Analysis:

Mechanism of Action

L-Methionylglycine exerts its effects primarily through its constituent amino acids, methionine and glycine. Methionine is involved in various metabolic pathways, including the synthesis of S-adenosylmethionine (SAMe), a key methyl donor in numerous biochemical reactions. Glycine acts as a neurotransmitter and is involved in the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Property | Methionylglycine (Met-Gly) | Glycylmethionine (Gly-Met) | Valylvaline (Val-Val) |

|---|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₃S | C₁₀H₂₀N₂O₃ |

| Molecular Weight (g/mol) | 230.26 | 230.26 | 232.28 |

| Sulfur Content | Yes | Yes | No |

| Key Functional Groups | -SCH₃, peptide bond | -SCH₃, peptide bond | Branched alkyl |

Biological Activity

Methionylglycine, a dipeptide composed of the amino acids methionine and glycine, has garnered attention for its potential biological activities. This report synthesizes current research findings on its structural characteristics, physiological roles, and therapeutic potentials.

Structural Characteristics

Methionylglycine is classified as an incomplete breakdown product of protein digestion. Its chemical formula is , with a molecular weight of approximately 206.263 g/mol. The compound's structure is characterized by the presence of a sulfur atom from methionine, which contributes to its unique properties.

Table 1: Structural Properties of Methionylglycine

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄N₂O₃S |

| Average Molecular Weight | 206.263 g/mol |

| IUPAC Name | 2-[2-amino-4-(methylsulfanyl)butanamido]acetic acid |

| CAS Registry Number | Not Available |

Research Findings

Recent studies have explored the biological activity of methionylglycine and related compounds:

- Spectroscopic Analysis : Research employing solid-state linear polarized IR spectroscopy and NMR has characterized the structural properties of methionylglycine, revealing insights into its conformational behavior and intermolecular interactions .

- Antimicrobial Activity : A study highlighted the enhanced antimicrobial activity of cecropin B when modified with a methionylglycine extension. This suggests that methionylglycine may play a role in enhancing the efficacy of antimicrobial peptides .

- Peptide Bond Hydrolysis : Investigations into the hydrolysis of N-acetylated L-methionylglycine indicated that certain metal complexes can catalyze peptide bond hydrolysis effectively, showcasing the compound's reactivity and potential applications in biochemistry .

Case Study 1: Antimicrobial Efficacy

In a comparative study, cecropin B modified with methionylglycine was tested against Pseudomonas aeruginosa. The results indicated that the modified peptide exhibited significantly higher antimicrobial activity than its unmodified counterpart, demonstrating the potential for methionylglycine to enhance peptide functionality .

Case Study 2: Structural Characterization

A detailed analysis using various spectroscopic techniques provided insights into the conformational dynamics of methionylglycine in solution and solid states. The study emphasized the importance of hydrogen bonding in stabilizing the dipeptide's structure, which could be crucial for its biological interactions .

Q & A

Q. How is methionylglycine identified and characterized in experimental settings?

Methionylglycine is typically identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Chromatographic methods like HPLC are employed to assess purity. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards .

Q. What are the established synthesis protocols for methionylglycine, and how are reaction yields optimized?

Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/tBu chemistry for amino acid coupling. Yields are optimized by controlling reaction temperature, coupling reagent efficiency (e.g., HBTU or HATU), and resin choice. Post-synthesis purification via reverse-phase HPLC with gradient elution ensures high purity. Detailed characterization data must be reported for novel derivatives .

Q. What analytical methods are used to evaluate methionylglycine’s stability under varying conditions?

Stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC or LC-MS analysis. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Researchers must document storage conditions and degradation products to ensure data reproducibility .

Q. How are biological activity assays designed to study methionylglycine’s role in cellular processes?

In vitro assays (e.g., enzyme inhibition or cell viability assays) require controlled variables such as pH, temperature, and buffer composition. Dose-response curves and negative/positive controls validate specificity. Statistical power analysis determines sample size to avoid Type I/II errors .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data on methionylglycine’s reactivity be resolved?

Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations or solvent effects in density functional theory (DFT) calculations. Hybrid QM/MM approaches improve accuracy. Experimental validation through kinetic isotope effects (KIEs) or isotopic labeling can reconcile differences .

Q. What strategies address low reproducibility in methionylglycine’s bioactivity data across studies?

Variability may stem from differences in cell lines, assay protocols, or compound purity. Standardized reporting of materials (e.g., ATCC cell line IDs) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) enhance cross-study comparability .

Q. How can computational models predict methionylglycycline’s interactions with biological targets, and what validation is required?

Docking simulations (e.g., AutoDock Vina) identify binding poses, while free-energy perturbation (FEP) calculations estimate binding affinities. Validation requires crystallographic data (e.g., X-ray or cryo-EM structures) and mutagenesis studies to confirm critical residues .

Q. What ethical considerations apply when designing clinical studies involving methionylglycycline derivatives?

Protocols must comply with institutional review board (IRB) guidelines, including informed consent, risk-benefit analysis, and data anonymization. Preclinical toxicity data (e.g., LD50, genotoxicity) are prerequisite for human trials .

Q. How do researchers analyze conflicting data on methionylglycine’s role in oxidative stress pathways?

Contradictory findings may arise from model organism differences (e.g., murine vs. human cells) or assay sensitivity. Meta-analyses using PRISMA guidelines and subgroup analyses (e.g., cell type-specific effects) clarify context-dependent mechanisms .

Q. What interdisciplinary approaches enhance understanding of methionylglycine’s pharmacokinetics?

Integrative studies combining in silico ADMET predictions, microsomal stability assays, and imaging techniques (e.g., PET scans) provide holistic insights. Collaboration between synthetic chemists, pharmacologists, and data scientists is critical .

Methodological Notes

- Data Analysis : Use R or Python for statistical modeling (e.g., ANOVA, mixed-effects models) with packages like

lme4orSciPy. Report effect sizes and confidence intervals instead of relying solely on p-values . - Literature Review : Employ systematic review tools (e.g., Covidence) and databases (PubMed, Scopus) with search strings like

(methionylglycine OR "C5H11NO3S") AND (synthesis OR stability). - Ethical Compliance : Reference guidelines such as the Declaration of Helsinki for clinical studies or OECD 423 for preclinical toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.